2',4'-Difluoro-5'-nitrophenacyl bromide
Overview
Description
2’,4’-Difluoro-5’-nitrophenacyl bromide is an organic compound characterized by the presence of two fluorine atoms, a nitro group, and a bromine atom attached to a phenacyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-5’-nitrophenacyl bromide typically involves the bromination of 2’,4’-Difluoro-5’-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the phenacyl position.
Industrial Production Methods
Industrial production of 2’,4’-Difluoro-5’-nitrophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-5’-nitrophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The phenacyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Reduction: Formation of 2’,4’-Difluoro-5’-aminoacetophenone.
Oxidation: Formation of 2’,4’-Difluoro-5’-nitrobenzoic acid.
Scientific Research Applications
2’,4’-Difluoro-5’-nitrophenacyl bromide is utilized in various scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-5’-nitrophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2’,5’-Difluoro-4’-nitrophenacyl bromide
- 2,4-Difluoro-5-nitrobenzoic acid
- 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
Uniqueness
2’,4’-Difluoro-5’-nitrophenacyl bromide is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. The presence of both fluorine and nitro groups enhances its electrophilic character, making it a valuable intermediate in various chemical transformations.
Properties
IUPAC Name |
2-bromo-1-(2,4-difluoro-5-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-8(13)4-1-7(12(14)15)6(11)2-5(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPHUDMYSPJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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